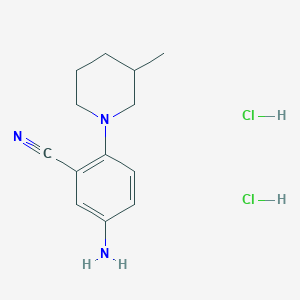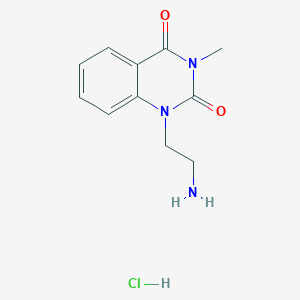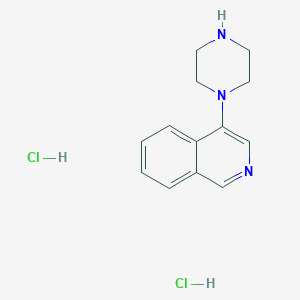
4-(Piperazin-1-yl)isoquinoline dihydrochloride
Übersicht
Beschreibung
“4-(Piperazin-1-yl)isoquinoline dihydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-yl)isoquinoline dihydrochloride” is represented by the InChI code1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H . The empirical formula is C13H15N3.2HCl and the molecular weight is 286.20 . Physical And Chemical Properties Analysis
“4-(Piperazin-1-yl)isoquinoline dihydrochloride” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
4-(Piperazin-1-yl)isoquinoline dihydrochloride and its derivatives have been studied for their luminescent properties and potential in photo-induced electron transfer processes. Research by Gan, Chen, Chang, and Tian (2003) on piperazine substituted naphthalimide compounds, related to 4-(Piperazin-1-yl)isoquinoline dihydrochloride, demonstrates the fluorescence quantum yields and potential applications as pH probes due to their fluorescence properties (Gan, Chen, Chang, & Tian, 2003).
Antidepressant and Antipsychotic Activity
The antidepressant and antipsychotic activities of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, including compounds structurally similar to 4-(Piperazin-1-yl)isoquinoline dihydrochloride, have been explored. Zajdel et al. (2013) synthesized a series of these analogs and found significant antidepressant activity in mice models, suggesting potential applications in mental health treatment (Zajdel et al., 2013).
Antiproliferative Activity in Cancer Research
A study by Hassan et al. (2021) on 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives demonstrated antiproliferative activity, particularly in inhibiting VEGFR-2 tyrosine kinase, which is significant in cancer treatment. They found that certain derivatives showed cytotoxic activity higher than known anticancer agents, indicating their potential as new anticancer medications (Hassan et al., 2021).
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline derivatives were investigated by Aboutabl et al. (2020). Their study showed that these compounds effectively inhibited inflammatory mediators and demonstrated significant analgesic effects in both in-vitro and in-vivo models (Aboutabl et al., 2020).
Synthesis and Structural Analysis
Studies involving the synthesis and structural analysis of 4-(Piperazin-1-yl)isoquinoline derivatives provide insights into their chemical properties and potential applications. For example, Ullah and Altaf (2014) examined the crystal structures of compounds related to 4-(Piperazin-1-yl)isoquinoline, contributing to a better understanding of their molecular configurations (Ullah & Altaf, 2014).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-piperazin-1-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNXHAPQXOPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)isoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



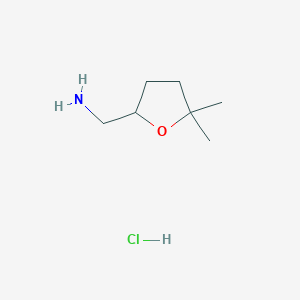
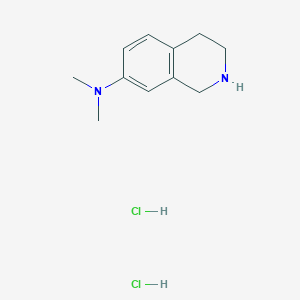
![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)
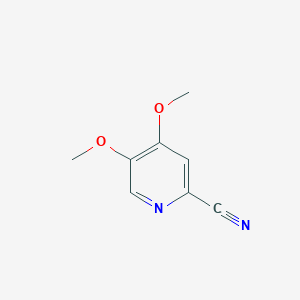
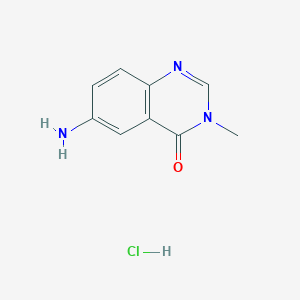
![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
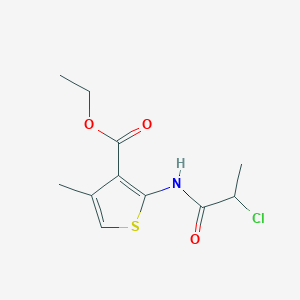
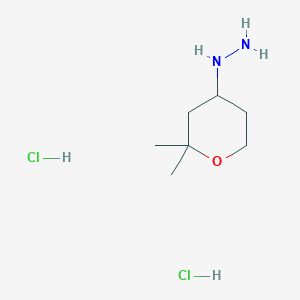
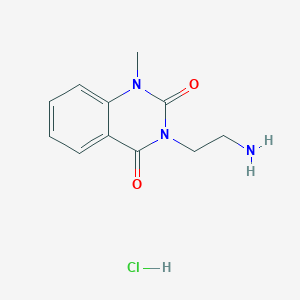
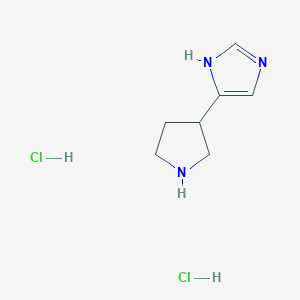
![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)
